molecular formula C14H7F4NS B2812277 2-((4-Fluorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile CAS No. 477866-78-7

2-((4-Fluorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile

Cat. No. B2812277
CAS RN: 477866-78-7
M. Wt: 297.27
InChI Key: WMWNEVDGABJOMF-UHFFFAOYSA-N
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Description

2-((4-Fluorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile, also known as FST-100, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FST-100 belongs to the class of compounds known as thienopyridines, which have been studied extensively for their biological activities.

Scientific Research Applications

Polymer Chemistry

In polymer chemistry, compounds analogous to 2-((4-Fluorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile can be utilized in the synthesis of high glass-transition temperature and organosoluble polymers. For example, novel arylene ether polymers with high thermal stability and outstanding glass-transition temperatures up to 332 °C have been synthesized using Suzuki-coupling reactions that involve the displacement of fluorine atoms on the terminal benzene ring, akin to the reactions that might involve the compound . These polymers, soluble in a wide range of organic solvents, exhibit potential for applications in the production of transparent and flexible films, particularly for optical materials in the visible light spectrum due to their lack of absorption in this region (Huang et al., 2007).

Nucleophilic Aromatic Substitution

The fluorine atoms in compounds like 2-((4-Fluorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile can undergo nucleophilic aromatic substitution, paving the way for the synthesis of novel (pentafluorosulfanyl)benzenes. This is exemplified by the preparation of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene through various synthetic routes, including direct fluorination and fluorodenitration processes. The resultant compound's reactivity towards nucleophilic substitution with oxygen, sulfur, and nitrogen nucleophiles to yield disubstituted (pentafluorosulfanyl)benzenes highlights the potential of such fluorinated compounds in the synthesis of advanced materials with unique properties (Ajenjo et al., 2016).

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-5-(trifluoromethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F4NS/c15-11-2-4-12(5-3-11)20-13-6-1-10(14(16,17)18)7-9(13)8-19/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWNEVDGABJOMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SC2=C(C=C(C=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F4NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Fluorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile

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